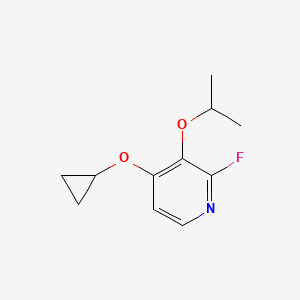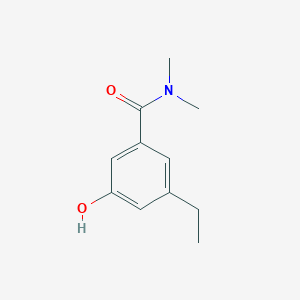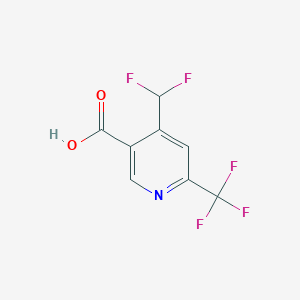
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine can be achieved through several synthetic routes. One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions typically include the use of selective fluorinating agents such as Selectfluor® and various catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine involves its interaction with specific molecular targets. The fluorine atom in the compound plays a crucial role in enhancing its reactivity and binding affinity to these targets . The pathways involved in its mechanism of action include various enzymatic and non-enzymatic processes that facilitate its biological activities.
Comparison with Similar Compounds
4-Cyclopropoxy-2-fluoro-3-isopropoxypyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-fluoro-2-isopropoxypyridine: This compound has a similar structure but with a different fluorine position, which can affect its reactivity and applications.
2-Fluoro-3-isopropoxypyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)14-10-9(15-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
AUIASFMCHYCPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)


![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
